(2E)-3-{3-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide
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Overview
Description
(2E)-3-{3-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a cyano group, and a dimethylphenyl group, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorobenzyl ether, followed by the introduction of the cyano group and the acrylamide moiety. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
(2E)-3-{3-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-{3-[(2-BROMOBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE
- (2E)-3-{3-[(2-FLUOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE
Uniqueness
Compared to similar compounds, (2E)-3-{3-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE is unique due to the presence of the chlorobenzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C25H21ClN2O2 |
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Molecular Weight |
416.9 g/mol |
IUPAC Name |
(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C25H21ClN2O2/c1-17-10-11-18(2)24(12-17)28-25(29)21(15-27)13-19-6-5-8-22(14-19)30-16-20-7-3-4-9-23(20)26/h3-14H,16H2,1-2H3,(H,28,29)/b21-13+ |
InChI Key |
KYCIQNITQRLHOC-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=CC=C3Cl)/C#N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3Cl)C#N |
Origin of Product |
United States |
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